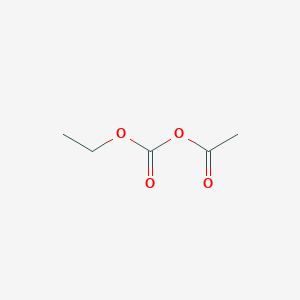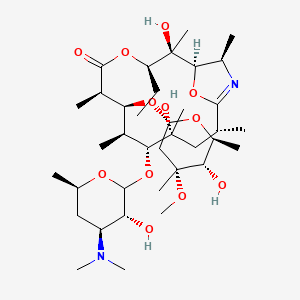
Erythromycin A 9,11-Imino Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of a class of antibiotics that are characterized by their large macrocyclic lactone rings. This compound is particularly notable for its enhanced stability and antibacterial activity compared to its parent compound, erythromycin A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin A 9,11-Imino Ether typically involves the Beckmann rearrangement of erythromycin A oxime. The process begins with the conversion of erythromycin A to its oxime form using hydroxylamine in methanol. This oxime is then subjected to the Beckmann rearrangement, which involves the use of reagents such as mesyl chloride or toluene sulfochloride . The reaction conditions often include the use of lower alcohols as solvents and maintaining a pH between 9 and 12 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity, often achieving a weight yield of over 72% and HPLC purity of more than 92% . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Erythromycin A 9,11-Imino Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxime derivatives.
Reduction: The imino ether can be reduced to form aminolactones.
Substitution: The compound can react with aldehydes to form cyclic imines or Schiff’s base derivatives.
Common Reagents and Conditions
Oxidation: Hydroxylamine in methanol is commonly used.
Reduction: Reductive agents such as sodium borohydride are employed.
Substitution: Aldehydes in ethanol are typical reagents.
Major Products Formed
Oxidation: Erythromycin A 9-oxime.
Reduction: Aminolactones.
Substitution: Cyclic imines and Schiff’s base derivatives.
Wissenschaftliche Forschungsanwendungen
Erythromycin A 9,11-Imino Ether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various macrolide antibiotics.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Investigated for its enhanced antibacterial activity against resistant strains of bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Wirkmechanismus
Erythromycin A 9,11-Imino Ether exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by blocking the progression of nascent polypeptide chains, thereby exerting a bacteriostatic effect . The compound’s unique structure allows it to interact with bacterial ribosomes more effectively than erythromycin A, leading to enhanced antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin A 6,9-Imino Ether: Another derivative with similar antibacterial properties.
Azithromycin: A widely used macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: Known for its improved acid stability and bioavailability compared to erythromycin.
Uniqueness
Erythromycin A 9,11-Imino Ether stands out due to its enhanced stability and effectiveness against resistant bacterial strains. Its unique imino ether structure allows for better interaction with bacterial ribosomes, making it a valuable compound in the fight against antibiotic resistance .
Eigenschaften
Molekularformel |
C37H66N2O12 |
|---|---|
Molekulargewicht |
730.9 g/mol |
IUPAC-Name |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34?,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
NZDCTMQIUOEUSN-XSMIQMSYSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)OC4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O |
Kanonische SMILES |
CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)



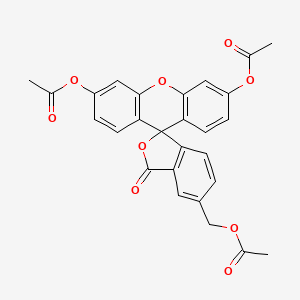
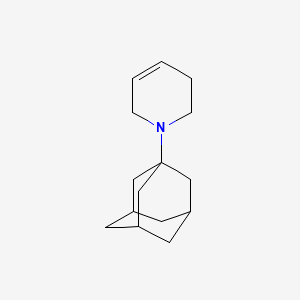
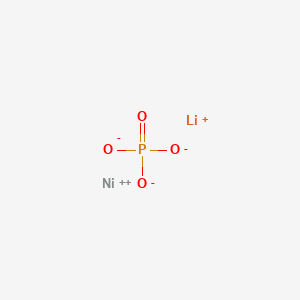
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
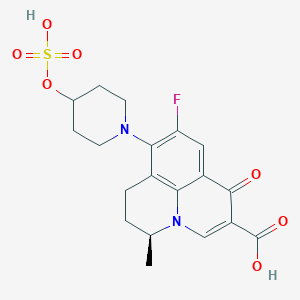

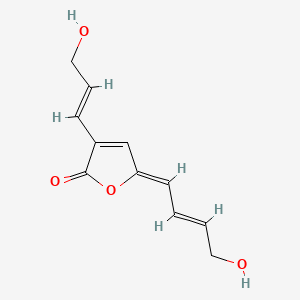
![tert-butyl N-[(2S,3S)-1-[(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13438706.png)
